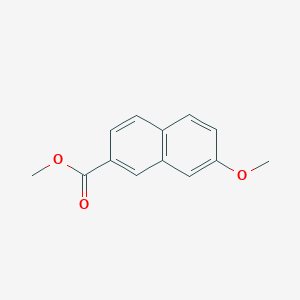

Methyl 7-methoxy-2-naphthoate

Description

Methyl 7-methoxy-2-naphthoate is a naphthalene-derived ester featuring a methoxy group at the 7-position and a methyl ester at the 2-position. The methyl ester derivative is synthesized via esterification of the carboxylic acid group, likely through standard methods such as acid-catalyzed methanol reaction or via sulfonate intermediates (e.g., trifluoromethanesulfonate activation, as seen in related syntheses) .

Key structural features include:

- A planar naphthalene core with methoxy and ester substituents.

- Molecular weight of approximately 232.23 g/mol (inferred from analogs like methyl 3-amino-7-methoxy-2-naphthoate, C₁₃H₁₃NO₃, MW 231.25 g/mol) .

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

methyl 7-methoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H12O3/c1-15-12-6-5-9-3-4-10(13(14)16-2)7-11(9)8-12/h3-8H,1-2H3 |

InChI Key |

FCGMYOHQMJECKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)C(=O)OC)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-methoxy-2-naphthoate can be synthesized through several methods. One common synthetic route involves the esterification of 7-methoxynaphthalene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of esterification and purification are likely applied on a larger scale. Industrial production would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-2-naphthoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: 7-methoxynaphthalene-2-carboxylic acid or 7-methoxynaphthalene-2-carboxaldehyde.

Reduction: 7-methoxynaphthalene-2-methanol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-methoxy-2-naphthoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-2-naphthoate depends on the specific chemical reactions it undergoesThe methoxy and ester groups play crucial roles in determining the reactivity and selectivity of the compound in different reaction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Methyl 3-Amino-7-Methoxy-2-Naphthoate (CAS 348618-09-7)

- Structure: Features an amino group at the 3-position, altering electronic properties.

- Molecular Formula: C₁₃H₁₃NO₃ (MW 231.25 g/mol) .

- Key Differences: The amino group enhances nucleophilicity, making this compound more reactive in coupling reactions compared to the non-amino analog. Reduced steric hindrance compared to bulkier substituents (e.g., phenyl or acetoxy groups).

Methyl 4-Acetoxy-1-Phenyl-2-Naphthoate (CAS 99303-73-8)

- Structure : Contains a phenyl group at the 1-position and an acetoxy group at the 4-position.

- Key Differences :

Methyl 7-(Hydroxymethyl)-2-Naphthoate (CAS 162514-08-1)

- Structure : Substitutes methoxy with hydroxymethyl at the 7-position.

- Molecular Formula : C₁₃H₁₂O₃ (MW 216.23 g/mol) .

- Key Differences: The hydroxymethyl group introduces polarity, enhancing solubility in polar solvents. Potential for intermolecular hydrogen bonding, contrasting with the methoxy group’s weaker van der Waals interactions .

Physical and Chemical Properties

*Inferred properties based on structural analogs.

Critical Analysis of Evidence

- Gaps : Direct data on this compound’s melting point, solubility, or spectral data (e.g., NMR) are absent in the provided evidence. Properties are inferred from analogs.

- Contradictions : While methyl esters generally exhibit moderate volatility (e.g., methyl salicylate ), the naphthalene core in this compound likely reduces volatility compared to simpler esters.

Q & A

Q. What protocols validate the compound’s role as a synthetic intermediate in drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.